molecular formula C18H32N2O B12912148 N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide CAS No. 828277-01-6

N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide

Katalognummer: B12912148
CAS-Nummer: 828277-01-6
Molekulargewicht: 292.5 g/mol
InChI-Schlüssel: AXYUSGYPEDBUMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide is a chemical compound that features a pyrrole ring attached to a dodecyl chain, which is further connected to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide typically involves the reaction of 1H-pyrrole with a dodecyl halide to form the N-dodecylpyrrole intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.

Major Products Formed

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: A wide range of substituted pyrrole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and surfactants.

Wirkmechanismus

The mechanism of action of N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dodecyl chain may facilitate membrane penetration, enhancing the compound’s bioavailability. The acetamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(12-(1H-Pyrrol-1-yl)dodecyl)amine: Similar structure but with an amine group instead of an acetamide group.

    N-(12-(1H-Pyrrol-1-yl)dodecyl)alcohol: Contains an alcohol group instead of an acetamide group.

    N-(12-(1H-Pyrrol-1-yl)dodecyl)carboxylic acid: Features a carboxylic acid group in place of the acetamide group.

Uniqueness

N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide is unique due to the presence of the acetamide group, which can enhance its solubility and stability compared to its analogs

Eigenschaften

CAS-Nummer

828277-01-6

Molekularformel

C18H32N2O

Molekulargewicht

292.5 g/mol

IUPAC-Name

N-(12-pyrrol-1-yldodecyl)acetamide

InChI

InChI=1S/C18H32N2O/c1-18(21)19-14-10-8-6-4-2-3-5-7-9-11-15-20-16-12-13-17-20/h12-13,16-17H,2-11,14-15H2,1H3,(H,19,21)

InChI-Schlüssel

AXYUSGYPEDBUMY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCCCCCCCCCCCN1C=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.